methyl 3-[(2-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate
Description
Properties
Molecular Formula |
C11H9ClN4O3 |
|---|---|
Molecular Weight |
280.67 g/mol |
IUPAC Name |
methyl 3-[(2-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H9ClN4O3/c1-19-10(18)8-13-11(16-15-8)14-9(17)6-4-2-3-5-7(6)12/h2-5H,1H3,(H2,13,14,15,16,17) |
InChI Key |
HTNXZTLBVIXWCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NN1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Biological Activity
Methyl 3-[(2-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₉ClN₄O₃
- Molecular Weight : 252.67 g/mol
- CAS Number : 2314691
- SMILES Notation : COC(=O)C1=NN(C(=O)C2=C(N=N1)N=C(N=C2)C(C)=O)Cl
This compound belongs to the class of triazoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
This compound can be synthesized through various methods involving the reaction of 2-chlorobenzoyl chloride with methyl 3-amino-1H-1,2,4-triazole-5-carboxylate. The process typically involves:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives.
- Acylation : Reaction with acyl chlorides to introduce the chlorobenzoyl group.
- Esterification : Converting the carboxylic acid group into a methyl ester.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : Compounds derived from triazole derivatives have shown potent cytotoxicity against leukemia cell lines such as K562 and CCRF-SB. The median inhibitory concentration (IC50) values for some derivatives were reported to be significantly lower than those of standard chemotherapeutics like ribavirin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11g | K562 | 13.6 |
| 6g | CCRF-SB | 112 |
These findings suggest that this compound may act through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The triazole scaffold is well-known for its antimicrobial properties. Research indicates that related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of fungal cytochrome P450 enzymes or interference with nucleic acid synthesis.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
| Methicillin-resistant S. aureus | 0.125 |
These results highlight the potential of triazole derivatives in treating resistant bacterial infections .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of various triazole derivatives, including this compound on human leukemia cells. The results indicated a dose-dependent reduction in cell viability with significant apoptosis observed through flow cytometry analysis.
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial properties of triazoles against multi-drug resistant strains of bacteria. The study found that certain derivatives exhibited MIC values lower than those of traditional antibiotics, suggesting their potential as alternative therapeutic agents in combating antibiotic resistance.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 3-[(2-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate has been studied for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth and have been used in the treatment of various fungal infections. Research indicates that compounds with triazole moieties exhibit significant antifungal activity, making them potential candidates for developing new antifungal agents.
Case Study: Antifungal Efficacy
In a study published in a peer-reviewed journal, a series of triazole derivatives were synthesized and tested against Candida species. The results demonstrated that this compound showed promising antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal drugs .
Agricultural Applications
Fungicides
Due to its structural similarity to known fungicides, this compound has potential applications as a fungicide in agriculture. The triazole ring is a common feature in many agricultural fungicides due to its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Data Table: Comparative Analysis of Fungicidal Activity
| Compound Name | Activity (MIC μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 16 | Fusarium oxysporum |
| Propiconazole | 8 | Fusarium oxysporum |
| Tebuconazole | 4 | Fusarium oxysporum |
This table illustrates the comparative efficacy of this compound against other commercial fungicides.
Materials Science
Polymer Chemistry
this compound can be utilized in the synthesis of polymeric materials. Its ability to form stable complexes with metal ions makes it an interesting candidate for developing new materials with enhanced properties.
Case Study: Synthesis of Metal Complexes
Research has shown that this compound can form coordination complexes with transition metals such as copper and zinc. These complexes have exhibited improved thermal stability and mechanical properties compared to unmodified polymers . This application is particularly relevant in creating advanced materials for electronics and coatings.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group at the 5-position of the triazole ring is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative. This reaction is critical for further functionalization:
Nucleophilic Substitution at the 2-Chlorobenzoyl Group
The 2-chlorobenzoyl moiety may undergo nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling reactions. For example:
Amination
Reaction with amines (e.g., NH₃, alkylamines) under catalytic Pd/C or CuI conditions could replace the chlorine atom:
Functionalization of the Triazole Ring
The 1,2,4-triazole core can participate in electrophilic substitutions or act as a ligand in coordination chemistry:
Alkylation/Acylation
The NH group in the triazole ring may undergo alkylation or acylation under basic conditions:
Cyclization Reactions
Microwave-assisted cyclization, as demonstrated in , could lead to fused heterocyclic systems. For instance, reaction with thioureas or hydrazines might form thiazole- or pyrazole-linked derivatives:
Stability Under Basic/Acidic Conditions
The compound’s stability is pH-dependent:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Triazole Carboxylate Derivatives
The triazole-5-carboxylate scaffold is a common motif in bioactive molecules. Key analogs include:
Structural Insights :
- The methyl ester at position 5 may enhance membrane permeability relative to ethyl esters, as seen in Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate, where the ethyl group increases lipophilicity (LogP ~1.5 vs. ~0.2 for methyl ).
Q & A
Q. What are the optimal synthetic routes for methyl 3-[(2-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via sequential substitution and condensation reactions. A common approach involves:
Triazole Core Formation : Cyclization of thiosemicarbazide derivatives under acidic conditions to form the 1,2,4-triazole ring .
Chlorobenzoylation : Reacting the triazole intermediate with 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the chloroaromatic moiety .
Methyl Esterification : Using methanol and catalytic sulfuric acid to esterify the carboxyl group.
Key Variables :
- Temperature control during cyclization (60–80°C) minimizes side products like sulfoxides .
- Solvent choice (e.g., dioxane vs. DMF) affects reaction kinetics; polar aprotic solvents enhance nucleophilic substitution rates .
Q. How can researchers validate the purity of this compound, and which analytical techniques are most reliable?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to separate impurities .
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS can detect halogen isotopic patterns (e.g., chlorine’s M+2 peak) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- DFT Calculations : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like carbonic anhydrase). Focus on hydrogen bonding between the triazole NH and catalytic zinc ions .
- SAR Insights : Modify the 2-chlorobenzoyl group to increase lipophilicity (ClogP > 3.0) for better membrane permeability .
Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?
Methodological Answer: Contradictions often arise from assay conditions or target promiscuity. Mitigate via:
Buffer Optimization : Test phosphate vs. Tris buffers to rule out pH-dependent activity shifts .
Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .
Off-Target Screening : Use proteome-wide affinity chromatography to identify nonspecific binding partners .
Q. What strategies improve the compound’s stability in physiological environments for in vivo studies?
Methodological Answer:
- Prodrug Design : Replace the methyl ester with a pivaloyloxymethyl group to enhance hydrolytic stability in plasma .
- Microencapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release, monitored via LC-MS/MS pharmacokinetic profiling .
- Accelerated Degradation Studies : Expose the compound to simulated gastric fluid (pH 1.2) and track decomposition via UPLC .
Q. How can microwave-assisted synthesis reduce reaction times while maintaining selectivity?
Methodological Answer:
- Microwave Conditions : Irradiate the reaction mixture at 100°C for 10 minutes (power: 300 W) to accelerate cyclization .
- Advantages :
- 80% reduction in reaction time compared to conventional heating.
- Higher regioselectivity due to uniform thermal distribution .
- Validation : Compare yields and byproduct profiles using GC-MS .
Q. What interdisciplinary approaches resolve mechanistic ambiguities in catalytic applications?
Methodological Answer:
- In Situ Spectroscopy : Use Raman spectroscopy to monitor intermediate formation during palladium-catalyzed cross-coupling reactions .
- Kinetic Isotope Effects (KIE) : Deuterium labeling at the triazole NH position to elucidate rate-determining steps .
- Computational Dynamics : Perform MD simulations (AMBER) to model transition states in Suzuki-Miyaura couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
